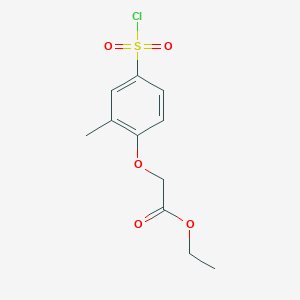

4-氯磺酰基-2-甲基苯氧基乙酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 4-chlorosulfonyl-2-methylphenoxyacetate and related compounds involves multiple steps, including condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution. These processes are designed to introduce or modify specific functional groups, enabling the formation of the desired product. For example, ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate was synthesized from 3, 4-dimethoxybenzaldehyde and p-nitrotoluene through a sequence of reactions, showcasing the complexity and precision required in organic synthesis (Li Bao-lin, 2007).

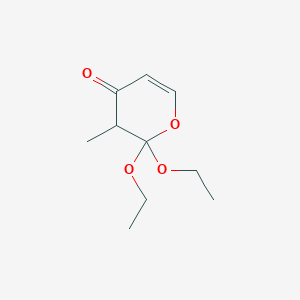

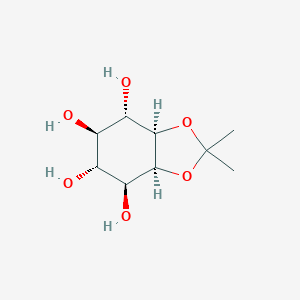

Molecular Structure Analysis

The molecular structure of synthesized compounds, including ethyl 4-chlorosulfonyl-2-methylphenoxyacetate, is determined using advanced spectroscopic techniques such as 1D (1H and 13C NMR) and 2D NMR (1H-1H COSY, HMQC, and HMBC). These techniques provide detailed information about the atomic and molecular configurations, essential for understanding the compound's reactivity and properties (Li Bao-lin, 2007).

Chemical Reactions and Properties

Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. For instance, ethyl (R)-4-chloro-3-hydroxybutanoate, a related compound, was synthesized from ethyl 4-chloroacetoacetate using whole recombinant cells of Escherichia coli, demonstrating the compound's versatility and the possibility of biocatalytic reactions (Hiroaki Yamamoto et al., 2002).

Physical Properties Analysis

The physical properties of ethyl 4-chlorosulfonyl-2-methylphenoxyacetate, such as melting point, boiling point, solubility, and crystalline structure, are crucial for its application in material science and chemistry. These properties are typically investigated through crystallization experiments and physicochemical characterization methods, providing insights into the compound's stability, solubility, and phase behavior.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with metals or organic compounds, define the compound's applicability in synthesis and material development. Studies on related compounds, like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, reveal intricate details about their chemical behavior and potential for creating novel materials with desired characteristics (A. D. Kumar et al., 2016).

科学研究应用

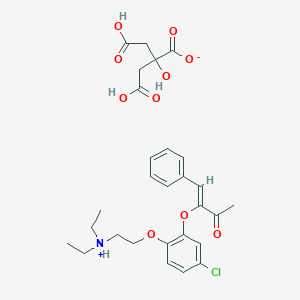

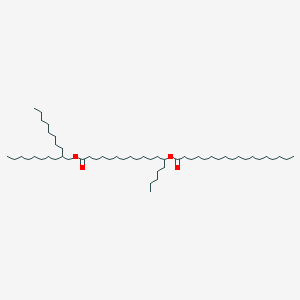

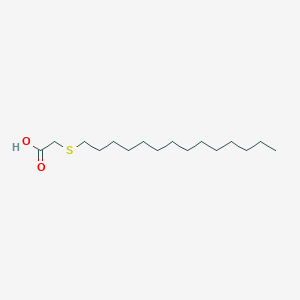

Herbicidal Ionic Liquids

- Application Summary : Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate is used in the synthesis of herbicidal ionic liquids . These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation .

- Methods of Application : The compounds are synthesized with different substitutions of the phenoxyethylammonium group in the ring and varying lengths of the alkyl chain . Their basic physicochemical properties, such as solubility and thermal stability, are characterized .

- Results or Outcomes : The herbicidal activity of these compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

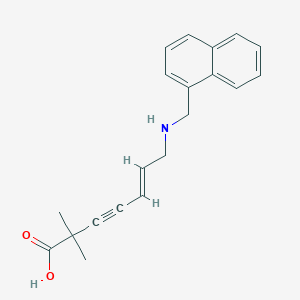

Potential Therapeutic Applications

- Application Summary : Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate has potential therapeutic applications . A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as a physiologically active substance and exhibited pronounced antitumor activity .

- Results or Outcomes : The compound exhibited pronounced antitumor activity .

安全和危害

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.

未来方向

This involves understanding the potential applications of the compound and the research being done to explore these applications.

属性

IUPAC Name |

ethyl 2-(4-chlorosulfonyl-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO5S/c1-3-16-11(13)7-17-10-5-4-9(6-8(10)2)18(12,14)15/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXENIYIGPPXPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465206 | |

| Record name | Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate | |

CAS RN |

91427-62-2 | |

| Record name | Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)